3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
This compound is a triazolopyrimidine derivative featuring a piperazine linker and methoxyphenyl substituents. Its molecular formula is C₂₇H₂₆N₆O₂, with a molecular weight of 466.54 g/mol (calculated from ). The structure includes:
- A triazolo[4,5-d]pyrimidin-7-yl core, a bicyclic heteroaromatic system known for its role in kinase inhibition and nucleic acid mimicry.
- A piperazine moiety at position 4 of the triazolopyrimidine, enhancing solubility and enabling hydrogen bonding.
- 3-(4-Methoxyphenyl) and 3-(3-methoxyphenyl) substituents, which influence electronic properties and bioavailability via methoxy group interactions.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-34-20-9-6-18(7-10-20)8-11-22(33)30-12-14-31(15-13-30)24-23-25(27-17-26-24)32(29-28-23)19-4-3-5-21(16-19)35-2/h3-7,9-10,16-17H,8,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSJDAVMZSMJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.54 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety and methoxyphenyl groups, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antimicrobial Activity : Many triazole derivatives are known for their antifungal and antibacterial properties. The presence of the triazolo-pyrimidine structure may enhance this activity against various pathogens.
- Antitumor Activity : Preliminary studies suggest that related compounds demonstrate cytotoxic effects against cancer cell lines, indicating potential antitumor properties.
- Neuropharmacological Effects : The piperazine moiety is often associated with neuroactive compounds, suggesting possible effects on neurotransmitter systems.
Antimicrobial Activity
A study published in Nature highlighted the antibacterial properties of triazole derivatives against ESKAPE pathogens, which are known for their resistance to antibiotics. The compound's structural analogs showed varying degrees of efficacy against these bacteria, suggesting that modifications to the triazole or pyrimidine rings could enhance activity against specific strains .
Antitumor Activity
In vitro assays demonstrated that structurally similar compounds exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Neuropharmacological Studies
Research on piperazine derivatives has shown their ability to modulate neurotransmitter systems. For instance, compounds similar to the one have been reported to stimulate phosphoinositide hydrolysis in astrocytoma cells, indicating potential implications for neurological disorders .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Nature Study on Triazole Derivatives | Demonstrated antibacterial activity against ESKAPE pathogens | Potential use in treating drug-resistant infections |
| Antitumor Activity Assay | Significant cytotoxicity in MCF-7 and A549 cells | Prospective development as an anticancer agent |
| Neuropharmacological Assessment | Modulation of neurotransmitter activity in U373 MG cells | Possible applications in neurodegenerative diseases |
The exact mechanisms by which 3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:
- Triazole Ring : May interact with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
- Pyrimidine Component : Could inhibit DNA synthesis or function through interference with nucleic acid metabolism.
- Piperazine Moiety : Likely influences receptor binding and signaling pathways related to neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazolopyrimidine Family
(a) 3-(4-Methylphenyl)-1-(4-(3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Key Differences : Replaces methoxy groups with methyl groups at the phenyl substituents.
(b) N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin-12(5H)-yl)phenyl)acrylamide (3c)
Pyrazoline Derivatives with Methoxyphenyl Substituents
Pyrazolines, though distinct from triazolopyrimidines, share structural motifs (e.g., methoxyphenyl groups) and pharmacological relevance. Examples from and include:
(a) 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h)
- Structure : Features a pyrazoline core with 4-methoxyphenyl and 3,4-dimethylphenyl substituents.
- Properties :
(b) 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
Comparative Data Table
| Compound Class | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Activities |
|---|---|---|---|---|
| Target Triazolopyrimidine | Triazolo[4,5-d]pyrimidine | 3-(4/3-Methoxyphenyl, piperazine | 466.54 | Kinase inhibition (hypothesized) |
| Methyl-Substituted Analog | Triazolo[4,5-d]pyrimidine | 4-Methylphenyl | 450.52 | Increased lipophilicity |
| Pyrazoline (1h) | Pyrazoline | 4-Methoxyphenyl, 3,4-dimethylphenyl | 356.47 | Anticancer activity (reported) |
| Benzothiazole-Pyrazoline | Pyrazoline-Benzothiazole | 4-Methoxyphenyl, methylbenzothiazole | 409.49 | Antidepressant activity (reported) |
Key Findings from Comparative Analysis
Substituent Effects :
- Methoxy groups enhance solubility and electronic interactions but may reduce metabolic stability compared to methyl groups.
- Piperazine linkers improve water solubility and binding affinity to biological targets via hydrogen bonding .
Synthetic Yields :
- Pyrazoline derivatives (e.g., 1h) achieve higher yields (~80–85%) via chalcone intermediates compared to triazolopyrimidines, which often require multistep syntheses .
Triazolopyrimidines are understudied in the provided evidence, highlighting a need for targeted biological assays.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including triazolopyrimidine core formation, piperazine coupling, and ketone functionalization. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalyst optimization : Palladium-based catalysts improve coupling reactions, while copper iodide aids in click chemistry steps .
- Reaction monitoring : Use TLC and HPLC to track intermediate purity and minimize side products . Yield improvements (typically 60-75%) require inert atmospheres and controlled temperatures (e.g., 60–80°C for cyclization) .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
A combination of ¹H/¹³C NMR (to verify methoxyphenyl and piperazine protons), IR (to confirm carbonyl stretching at ~1700 cm⁻¹), and HRMS (for molecular ion validation) is essential. X-ray crystallography may resolve ambiguities in triazole-pyrimidine ring conformation .
Q. How should researchers design initial biological screening assays for this compound?
Prioritize in vitro assays targeting kinases or cyclooxygenase enzymes due to structural similarities to known inhibitors . Use:
- Cell lines : Cancer lines (e.g., HeLa, MCF-7) for antiproliferative activity .
- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based kits for kinases .
Advanced Research Questions
Q. What methodologies are recommended for elucidating the mechanism of action?
- Molecular docking : Compare binding affinities to kinase ATP-binding pockets (e.g., using AutoDock Vina) .
- Kinase profiling panels : Screen against 50+ kinases to identify selectivity patterns .
- Gene expression analysis : RNA-seq can reveal downstream pathways (e.g., apoptosis or cell cycle arrest) .
Q. How can structure-activity relationship (SAR) studies be structured for analogs of this compound?
- Functional group variation : Replace methoxy groups with ethoxy or halogens to assess potency shifts .
- Core modifications : Compare triazolopyrimidine vs. pyrazolopyrimidine cores in cytotoxicity assays .
- Data analysis : Use multivariate regression to correlate logP, steric bulk, and IC₅₀ values .
Q. How can contradictory biological activity data across studies be resolved?
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) .
- Metabolic stability testing : Use liver microsomes to identify degradation products that may skew results .
- Structural validation : Reconfirm batch purity via elemental analysis (≤0.4% deviation) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce phosphate groups at the piperazine nitrogen to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA polymers to increase plasma half-life .
- logP adjustment : Aim for 2.5–3.5 via substituent modifications (e.g., replacing methoxy with hydrophilic groups) .
Q. How can stability under physiological conditions be systematically evaluated?
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via UPLC-MS .
- Light/heat stress : Expose to 40°C/75% RH for 4 weeks to simulate storage conditions .
- Plasma stability : Quantify intact compound after 24-hour incubation in human plasma .
Q. What experimental approaches assess cross-reactivity with off-target proteins?
- Thermal shift assays : Measure ΔTₘ shifts to identify unintended protein binding .
- SPR biosensors : Screen against GPCR panels to rule out CNS-related off-target effects .
- CRISPR knockdown : Validate target specificity by comparing activity in WT vs. knockout cell lines .
Q. How can batch-to-batch reproducibility in synthesis be ensured?
- DoE (Design of Experiments) : Optimize variables (e.g., stoichiometry, temperature) using response surface methodology .
- In-line PAT (Process Analytical Technology) : Implement real-time FTIR to monitor reaction progression .
- Quality control thresholds : Enforce ≥95% purity (HPLC) and ≤1.5% residual solvent (GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
